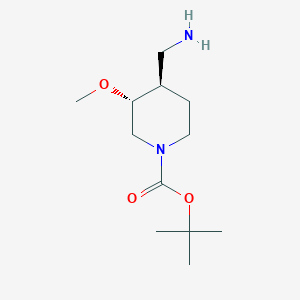
tert-Butyl trans-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(3R,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate is a compound that features a piperidine ring substituted with an aminomethyl group, a methoxy group, and a tert-butyl carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3R,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The aminomethyl and methoxy groups are introduced through nucleophilic substitution reactions.
Protection with tert-Butyl Carbamate: The final step involves the protection of the amine group with tert-butyl carbamate under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(3R,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The tert-butyl carbamate group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of new functionalized piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl(3R,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, tert-Butyl(3R,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate is explored for its potential pharmacological properties. It may be used in the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable building block for various applications.
Mecanismo De Acción
The mechanism of action of tert-Butyl(3R,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. The tert-butyl carbamate group provides stability and protection to the molecule, allowing it to interact with enzymes or receptors effectively.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl(3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
tert-Butyl(3R,4R)-4-(aminomethyl)-3-ethoxypiperidine-1-carboxylate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
tert-Butyl(3R,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the tert-butyl carbamate group and the methoxy group provides a balance of stability and reactivity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H24N2O3 |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
tert-butyl (3R,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-6-5-9(7-13)10(8-14)16-4/h9-10H,5-8,13H2,1-4H3/t9-,10+/m1/s1 |
Clave InChI |
WXQMQAMXMZTBAB-ZJUUUORDSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)OC)CN |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)OC)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B13067366.png)
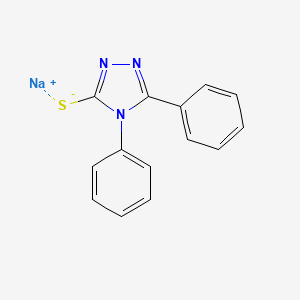
![7-Cyclopropyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13067375.png)
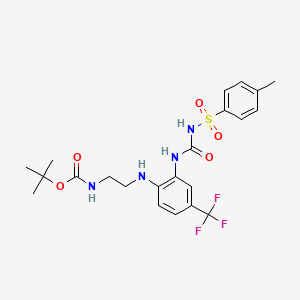
![5-Bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067388.png)
![7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13067391.png)
![3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13067396.png)
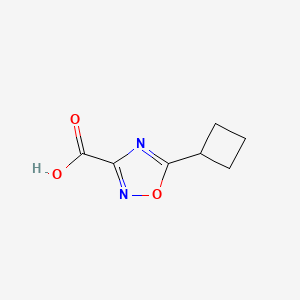
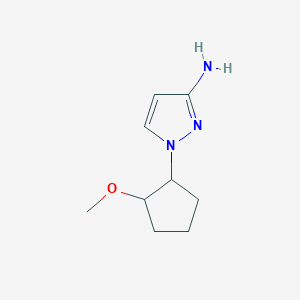


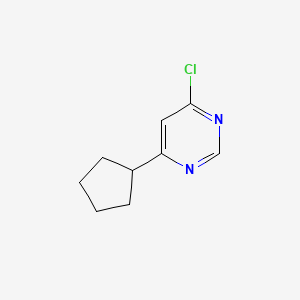
![tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13067423.png)

